(2S,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
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Overview
Description
The compound (2S,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid is a complex organic molecule often used in the field of medicinal chemistry and peptide synthesis. This compound features a piperidine ring, which is a common scaffold in many pharmacologically active molecules, and is protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. These protecting groups are crucial in synthetic chemistry to prevent unwanted reactions at specific sites of the molecule during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid typically involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of Protecting Groups: The Fmoc and Boc groups are introduced to protect the amino and carboxyl functionalities, respectively. This is usually done through reactions with Fmoc-Cl and Boc2O in the presence of a base such as triethylamine.
Coupling Reactions: The protected piperidine derivative is then coupled with other intermediates to form the final compound. This step often involves peptide coupling reagents like HATU or EDCI in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized versions of the laboratory procedures. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can remove the protecting groups, converting the compound into its free amine and carboxylic acid forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the protecting groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Free amine and carboxylic acid forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Its protected functional groups allow for selective reactions to occur, making it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The piperidine ring is a common motif in many bioactive molecules, making this compound a useful starting point for drug discovery.
Medicine
Medically, compounds containing the piperidine ring are investigated for their therapeutic potential in treating various conditions, including neurological disorders and infections. The protecting groups can be removed to yield active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides and other complex organic molecules. Its stability and reactivity make it suitable for use in automated peptide synthesizers and other industrial processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. In biological systems, the piperidine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid: is similar to other protected amino acids and piperidine derivatives used in synthetic chemistry.
Fmoc-Lys(Boc)-OH: Another protected amino acid used in peptide synthesis.
Boc-Pip-OH: A simpler piperidine derivative with a single protecting group.
Uniqueness
The uniqueness of This compound lies in its dual protection strategy, which allows for greater control in multi-step synthetic processes. The combination of Fmoc and Boc groups provides orthogonal protection, meaning they can be removed independently under different conditions, offering flexibility in synthetic routes.
This compound’s structure and reactivity make it a versatile tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Properties
IUPAC Name |
(2S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-16(14-22(28)23(29)30)27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRXIJOBPKINSF-ZHRRBRCNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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